1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a urea moiety attached to an indole ring, which is further substituted with benzyl and isopropyl groups.
Mechanism of Action
Target of Action
The compound, 1-Benzyl-1-Isopropyl-3-(1-Methyl-1H-Indol-3-yl)Urea, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have demonstrated potent antiviral activity against Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the polymerization of tubulin , which is a critical process in cell division.
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea are largely derived from its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives
Cellular Effects
The cellular effects of this compound are diverse, reflecting the broad biological activities of indole derivatives. These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. Like other indole derivatives, it may exert its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with benzyl isocyanate and isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole: A structurally similar compound with a benzyl group attached to the indole ring.
1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea: A compound with similar urea and indole moieties but different substituents.
Uniqueness
1-benzyl-1-isopropyl-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-3-(1-methylindol-3-yl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)23(13-16-9-5-4-6-10-16)20(24)21-18-14-22(3)19-12-8-7-11-17(18)19/h4-12,14-15H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPYCCBCBFHDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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